3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is an organic compound that features a benzamide core with benzyloxy and pyridinyl-furan substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzyloxybenzene derivative, followed by the introduction of the pyridinyl-furan moiety through a series of coupling reactions. Key steps may include:
Benzylation: Benzylation of hydroxybenzene to form benzyloxybenzene.
Coupling Reaction: Coupling of benzyloxybenzene with a pyridinyl-furan derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Amidation: Formation of the benzamide linkage through amidation reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or KMnO4 (potassium permanganate) can be used.
Reduction: Common reducing agents include NaBH4 (sodium borohydride) or H2/Pd-C (hydrogen with palladium on carbon).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its structural diversity.
Materials Science: Use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzyloxy)-N-(pyridin-3-ylmethyl)benzamide
- 3-(benzyloxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Uniqueness
3-(benzyloxy)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with thiophene or benzene rings
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-24(26-14-19-11-22(15-25-13-19)21-9-10-28-17-21)20-7-4-8-23(12-20)29-16-18-5-2-1-3-6-18/h1-13,15,17H,14,16H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKLESQPXYHZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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